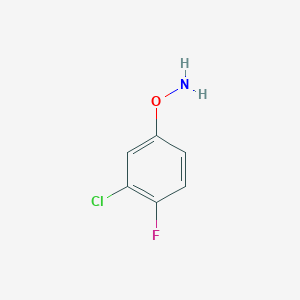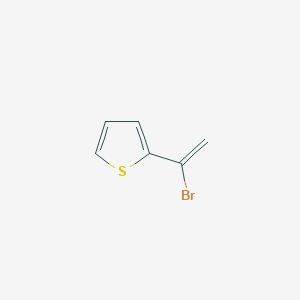
2-(1-Bromovinyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromovinyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a bromovinyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)thiophene typically involves the bromination of vinylthiophene. One common method is the bromodecarboxylation of α, β-unsaturated carboxylic acids using ethylenebis (N-methylimidazolium) ditribromide as a reagent . This method is efficient and eco-friendly, providing good to excellent yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Bromovinyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, thiols, and thioethers, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-Bromovinyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromovinyl)thiophene involves its interaction with various molecular targets and pathways. For instance, thiophene-based compounds are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of the bromovinyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparación Con Compuestos Similares
2-Bromothiophene: Lacks the vinyl group and has different reactivity and applications.
2-Vinylthiophene: Lacks the bromine atom, leading to different chemical properties and reactivity.
Thiophene: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness: 2-(1-Bromovinyl)thiophene is unique due to the presence of both the bromine and vinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C6H5BrS |
|---|---|
Peso molecular |
189.07 g/mol |
Nombre IUPAC |
2-(1-bromoethenyl)thiophene |
InChI |
InChI=1S/C6H5BrS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 |
Clave InChI |
IKKGCIUAGKSTNW-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)

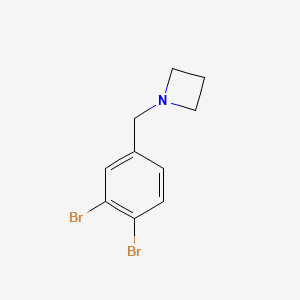

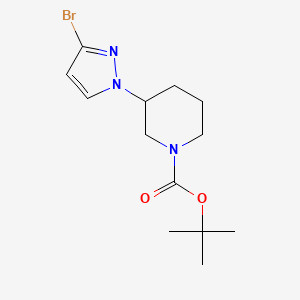
![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)
![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
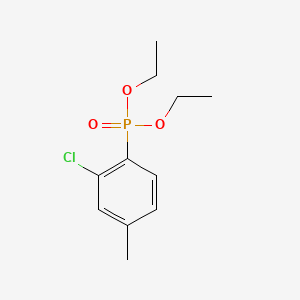
![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
